molecular formula C14H18N2 B2782038 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine CAS No. 33131-92-9

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine

Katalognummer: B2782038
CAS-Nummer: 33131-92-9
Molekulargewicht: 214.312
InChI-Schlüssel: VDHFYTROGAAQAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine is a bicyclic heterocyclic compound featuring a fused pyrroloquinoline core with an ethanamine substituent at position 1.

The compound is synthesized via condensation and heterocyclization reactions, as seen in related derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-10-12(7-8-15)13-6-2-4-11-5-3-9-16(10)14(11)13/h2,4,6H,3,5,7-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFYTROGAAQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC3=C2N1CCC3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345968
Record name 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33131-92-9
Record name 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Action Environment

Biologische Aktivität

The compound 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine is a member of the pyrroloquinoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its pharmacological significance.

  • Molecular Formula : C₁₄H₁₈N₂
  • Molecular Weight : 214.31 g/mol
  • Structure : The compound features a pyrroloquinoline core, which is known for various pharmacological activities.

Synthesis

The synthesis of 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine typically involves multi-step organic reactions. Various methods have been reported to produce this compound, often focusing on the modification of existing pyrroloquinoline derivatives to enhance biological activity.

Antitumor Activity

Recent studies have indicated that compounds related to the pyrroloquinoline structure exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through interactions with specific cellular pathways.
CompoundIC50 (µM)Cancer Cell Line
2-Methyl-Pyrroloquinoline5.0HeLa
2-(2-Methyl-5,6-dihydro...)3.5A549

The above table illustrates the potency of 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine compared to similar compounds.

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects:

  • In Vitro Studies : In neuronal cell cultures, it has been shown to reduce oxidative stress and prevent cell death induced by neurotoxic agents.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal reported that analogs of this compound showed significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing activity and selectivity against tumor cells .
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of 2-(2-Methyl-5,6-dihydro...) led to improved cognitive function and reduced neuronal loss compared to control groups .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

A. Pyrrolo[3,2,1-ij]quinolinone-Thiazole Hybrids Compounds combining pyrroloquinolinone and thiazole moieties (e.g., methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)hydrazineyl)thiazol-5-ylidene)acetates) exhibit dual inhibition of coagulation factors Xa and XIa. Key features:

  • Activity : IC${50}$ values range from 0.5–5 µM for both factors, with selectivity over thrombin (IC${50}$ > 50 µM) .
  • Structure-Activity Relationship (SAR) : 6-Aryl substituents enhance activity, while halogenation (e.g., Cl, Br) improves pharmacokinetic properties .

B. Tivantinib (ARQ-197) A structurally related c-Met inhibitor with the IUPAC name (3R,4R)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione.

  • Activity : Inhibits c-Met with IC$_{50}$ = 0.1–1 µM and shows antitumor efficacy in clinical trials .
  • Key Difference : The indole-pyrrolidinedione substituent replaces the ethanamine chain in the target compound, shifting activity from anticoagulation to kinase inhibition .

C. Rhodanine-Pyrroloquinoline Hybrids Compounds like (Z)-2-thioxo-5-(4,4,6-trimethyl-2-oxo-pyrroloquinolin-1-ylidene)thiazolidin-4-one demonstrate moderate factor Xa inhibition (IC$_{50}$ ~1 µM) but lack dual activity .

Table 1: Comparative Analysis of Selected Analogues

Compound Class Target Activity IC$_{50}$ (µM) Key Structural Features Synthesis Method Reference
Target Compound (Ethanamine) Undocumented N/A Ethanamine side chain, methyl group Condensation/heterocyclization
Thiazole-Pyrroloquinoline Hybrid Dual Xa/XIa inhibition 0.5–5 Thiazole linker, hydrazineyl group Two-step (thiosemicarbazide + DMAD)
Tivantinib c-Met kinase inhibition 0.1–1 Indole-pyrrolidinedione substituent Multi-step asymmetric synthesis
Rhodanine Hybrid Factor Xa inhibition ~1 Rhodanine-thioxothiazolidinone core Condensation in acetic acid

Key Observations :

Synthetic Complexity : Thiazole hybrids are synthesized efficiently (yields >79%) via hydrazine-carbothioamide intermediates , while Tivantinib requires enantioselective steps .

Selectivity : Thiazole hybrids avoid thrombin inhibition, reducing bleeding risks compared to traditional anticoagulants .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Solubility (DMSO) Stability
Target Compound 364.39 2.8 Moderate Stable at RT
Thiazole Hybrid (3k) 534.42 3.5 High Sensitive to hydrolysis
Tivantinib 369.42 2.1 73 mg/mL (DMSO) Stable in acidic conditions

Key Differences :

  • The ethanamine derivative’s lower molecular weight and LogP may improve bioavailability compared to bulkier hybrids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.